Sulfabenzamide

Description

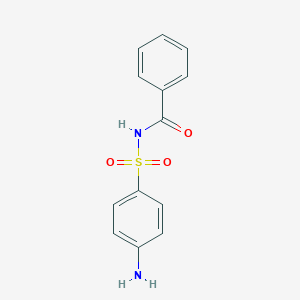

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCZLFBEBARBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045287 | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-71-9 | |

| Record name | Sulfabenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfabenzamide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfabenzamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfabenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-[(4-aminophenyl)sulfonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfabenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfabenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFABENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58F8OPL4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfabenzamide's Mechanism of Action on Folic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfabenzamide, a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by targeting the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are critical for bacterial DNA replication and survival. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an attractive and selective target for antimicrobial agents. This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), a key component of this pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), this compound effectively blocks the production of dihydropteroate, a crucial precursor to folic acid, thereby halting bacterial growth. This guide provides an in-depth analysis of this mechanism, supported by quantitative data for related sulfonamides, detailed experimental protocols for assessing enzyme inhibition, and visualizations of the relevant biological pathways and experimental workflows.

The Folic Acid Synthesis Pathway: The Target of this compound

Bacteria synthesize folic acid through a multi-step enzymatic pathway. A critical enzyme in this process is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[1] This product is subsequently converted to dihydrofolic acid and then to tetrahydrofolic acid, the biologically active form of folate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis, repair, and overall bacterial proliferation.[2][3]

The exclusivity of this de novo folate synthesis pathway to bacteria and some lower eukaryotes provides the basis for the selective toxicity of sulfonamide antibiotics, including this compound.[2][3][4] Human cells lack the enzymes for this pathway and instead rely on dietary folate, making them insensitive to the action of DHPS inhibitors.[2][4]

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

This compound's primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS).[2][5][6] Due to its structural similarity to the enzyme's natural substrate, PABA, this compound can bind to the active site of DHPS.[2][7] This binding is a reversible process where this compound and PABA are in direct competition for the same binding site on the enzyme.

When this compound occupies the active site, it prevents the binding of PABA, thereby blocking the condensation reaction with DHPPP.[2] This inhibition halts the synthesis of 7,8-dihydropteroate and, consequently, the entire folic acid synthesis pathway. The resulting depletion of tetrahydrofolate disrupts the synthesis of essential precursors for DNA and RNA, leading to the cessation of bacterial growth and replication, a bacteriostatic effect.[3][8]

Some studies also suggest that sulfonamides can act as alternative substrates for DHPS, leading to the formation of a dead-end pterin-sulfonamide product.[5] This further sequesters the pterin substrate pool, enhancing the inhibitory effect on the folate pathway.

Signaling Pathway Diagram

Caption: Competitive inhibition of DHPS by this compound disrupts the folic acid synthesis pathway.

Quantitative Data on Sulfonamide Inhibition of DHPS

| Sulfonamide | Organism | IC50 (µM) | Ki (µM) | Inhibition Type |

| Sulfadiazine | Arabidopsis thaliana | 4.2 | - | Competitive |

| Sulfanilamide | Arabidopsis thaliana | 18.6 | - | - |

| Sulfacetamide | Arabidopsis thaliana | 9.6 | - | - |

| Sulfadoxine | Plasmodium falciparum (sensitive) | - | 0.14 | - |

| Sulfadoxine | Plasmodium falciparum (resistant) | - | 98.3 - 112 | - |

Note: The absence of specific data for this compound highlights a potential area for future research.

Experimental Protocols for Assessing DHPS Inhibition

The inhibitory activity of this compound and other sulfonamides on DHPS can be determined using various in vitro enzyme assays. A widely used method is the continuous, coupled spectrophotometric assay.

Continuous, Coupled Spectrophotometric Assay for DHPS Activity

Principle:

This assay measures the activity of DHPS by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The product of the DHPS reaction, dihydropteroate, is immediately reduced by an excess of DHFR to dihydrofolate, which is then further reduced to tetrahydrofolate, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials and Reagents:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme (coupling enzyme)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (PABA) substrate

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

This compound (or other inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.0)

-

DMSO (for dissolving the inhibitor)

-

96-well UV-transparent microplates

-

UV-Vis microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the this compound stock solution in DMSO to test a range of concentrations.

-

Prepare a reaction mixture containing assay buffer, DHPS enzyme, an excess of DHFR enzyme, and NADPH.

-

Prepare a substrate mixture containing PABA and DHPPP in the assay buffer.

-

-

Assay Setup (96-well plate):

-

To the appropriate wells, add a small volume (e.g., 2 µL) of the this compound dilutions. For control wells (no inhibition), add the same volume of DMSO.

-

Add the reaction mixture to all wells.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately place the microplate in the reader (pre-set to the reaction temperature).

-

Monitor the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rate (velocity) for each well from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

To determine the Ki and the mechanism of inhibition (e.g., competitive), the assay can be performed with varying concentrations of PABA at fixed inhibitor concentrations, followed by analysis using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the spectrophotometric DHPS inhibition assay.

Conclusion

This compound's mechanism of action is a well-established example of targeted antimicrobial therapy. By acting as a competitive inhibitor of dihydropteroate synthase, it effectively disrupts the essential folic acid synthesis pathway in susceptible bacteria. This targeted approach provides a high degree of selective toxicity, making it a valuable tool in combating bacterial infections. The detailed understanding of this mechanism, supported by quantitative analysis and robust experimental protocols, is crucial for the ongoing development of new sulfonamide-based drugs and for strategies to overcome emerging antibiotic resistance. Further research to determine the specific inhibitory constants of this compound against DHPS from various bacterial species would be beneficial for a more complete understanding of its antimicrobial profile.

References

- 1. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity analysis in dihydropteroate synthase inhibition by sulfones. Comparison with sulfanilamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dihydropteroate synthase from Streptococcus pneumoniae: characterization of substrate binding order and sulfonamide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of Sulfabenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfabenzamide, a member of the sulfonamide class of antibiotics, exhibits a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of the antibacterial properties of this compound, with a focus on its mechanism of action, quantifiable antibacterial efficacy, and the experimental protocols utilized for its evaluation. While specific quantitative data for this compound against a wide array of pathogens is limited in contemporary literature, this guide collates available data and provides context through the broader activity of the sulfonamide class.

Introduction

This compound is a synthetic antimicrobial agent that functions as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By disrupting the production of dihydrofolic acid, a precursor to folic acid, this compound effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[1] It is often used in combination with other sulfonamides, such as sulfathiazole and sulfacetamide, for topical applications.[2] This guide aims to provide a comprehensive overview of its antibacterial spectrum for research and drug development purposes.

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of this compound is rooted in its structural similarity to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria. This enzyme catalyzes a critical step in the synthesis of folic acid, which is essential for the production of nucleotides and ultimately, DNA and RNA.

In mammalian cells, folic acid is obtained from the diet, rendering them unaffected by the action of sulfonamides. However, many bacteria must synthesize their own folic acid, making the DHPS pathway an effective target for antimicrobial therapy. This compound competitively binds to the active site of DHPS, preventing the incorporation of PABA and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This leads to the cessation of bacterial growth.

References

An In-depth Technical Guide to the Core Chemical Properties and Structure of Sulfabenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and structural attributes of Sulfabenzamide. The information is curated to support research, development, and quality control activities involving this sulfonamide antibacterial agent.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is known for its antibacterial properties and is often used in combination with other sulfonamides for topical applications.[2][3][4] Key quantitative properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O₃S | [1][5][6] |

| Molecular Weight | 276.31 g/mol | [1][3][5][6] |

| Melting Point | 180 - 184 °C | [1][7] |

| Purity | ≥ 98% (Assay by titration, HPLC) | [1] |

| Appearance | White to almost white powder to crystal | [1] |

| Solubility | DMSO: 55 mg/mL (199.05 mM) Water: Insoluble Ethanol: Insoluble | [8] |

| Storage Temperature | 2 - 8 °C | [1] |

Structural Information

The structural identity of this compound is well-defined by various chemical identifiers. These are crucial for accurate database searches, regulatory submissions, and computational modeling.

| Identifier | String | Source(s) |

| IUPAC Name | N-(4-aminophenyl)sulfonylbenzamide | [3] |

| CAS Number | 127-71-9 | [1][5][6] |

| SMILES String | Nc1ccc(cc1)S(=O)(=O)NC(=O)c2ccccc2 | [2] |

| InChI | 1S/C13H12N2O3S/c14-11-6-8-12(9-7-11)19(17,18)15-13(16)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | [6] |

| InChI Key | PBCZLFBEBARBBI-UHFFFAOYSA-N | [2][6] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[9][10][11] This enzyme is critical in the bacterial metabolic pathway for the synthesis of folic acid, an essential nutrient for DNA and RNA synthesis.[11][12][13] Bacteria must synthesize their own folic acid, whereas humans obtain it from their diet, which accounts for the selective toxicity of sulfonamides.[11][13]

Caption: this compound's mechanism of action.

Experimental Protocols

This protocol is a general method for determining the purity of this compound.[7]

Methodology:

-

Accurately weigh approximately 800 mg of this compound and transfer to a 125-mL conical flask.

-

Dissolve the sample in 25 mL of dimethylformamide.

-

Add 3 drops of thymol blue TS (prepared with methanol).

-

Titrate with 0.1 N sodium methoxide VS to a blue endpoint.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N sodium methoxide is equivalent to 27.63 mg of C₁₃H₁₂N₂O₃S.[7]

This protocol outlines a method for the extraction and quantification of sulfonamides, including this compound, from water samples.[14][15]

Caption: Workflow for this compound analysis.

Detailed Steps:

-

Sample Preparation:

-

Solid Phase Extraction (SPE):

-

Condition an Agilent Bond Elut HLB SPE cartridge (or equivalent) with 6 mL of methanol, followed by 6 mL of water.[14]

-

Load the prepared water sample onto the SPE cartridge.[14]

-

Wash the cartridge with 6 mL of water and then dry it completely under high vacuum.[14]

-

Elute the retained analytes with 8 mL of methanol.[14]

-

-

Final Preparation and Analysis:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [medbox.iiab.me]

- 3. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound [drugfuture.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. youtube.com [youtube.com]

- 13. study.com [study.com]

- 14. agilent.com [agilent.com]

- 15. hpst.cz [hpst.cz]

In Vitro Antibacterial Activity of Sulfabenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfabenzamide and the Sulfonamide Class

This compound is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1] Sulfonamides were the first class of systemic antibacterial agents and are known for their broad-spectrum activity against many Gram-positive and some Gram-negative bacteria.[2] They are bacteriostatic, meaning they inhibit the growth and replication of bacteria rather than killing them outright.[3] this compound is often used in combination with other sulfonamides, such as sulfathiazole and sulfacetamide, in topical preparations.[1]

The antibacterial efficacy of sulfonamides is attributed to their structural similarity to para-aminobenzoic acid (PABA).[4] This allows them to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6] As bacteria must synthesize their own folic acid to produce nucleic acids and certain amino acids, inhibition of this pathway halts bacterial growth.[4][5] Mammalian cells are not affected as they obtain folic acid from their diet, which provides the basis for the selective toxicity of sulfonamides.[1]

Data Presentation: Antibacterial Spectrum of Sulfonamides

While specific MIC values for this compound are not widely published, the following table summarizes representative MIC values for other common sulfonamides against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to provide context for the expected activity of this class of antibiotics. It is important to note that MIC values can vary between studies depending on the specific bacterial strains and testing conditions.

| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) |

| Sulfamethoxazole | Staphylococcus aureus | 16 - >1000 |

| Sulfadiazine | Staphylococcus aureus | 64 - 128 |

| Various Sulfonamides | Staphylococcus aureus | 32 - 512[7] |

| Sulfamethoxazole | Escherichia coli | 8 - 512 |

| Sulfisoxazole | Escherichia coli | >256 |

Note: The data presented are compiled from various sources and are intended to be representative of the sulfonamide class. A comprehensive literature search did not yield specific, publicly available MIC data for this compound against these bacterial strains.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[8] The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.[9]

Materials

-

Sterile 96-well microtiter plates[9]

-

This compound (or other sulfonamide) powder

-

Appropriate solvent for the antimicrobial agent

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable liquid growth medium[8]

-

Pure culture of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) grown on a suitable agar medium for 18-24 hours

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile pipettes and multichannel pipettor

-

Incubator (35°C ± 2°C)[8]

-

Microplate reader (optional, for automated reading)

Procedure

-

Preparation of Antimicrobial Stock Solution:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][11]

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[12]

-

Add 100 µL of the antimicrobial stock solution to the wells in the first column, resulting in a 1:2 dilution.[11]

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate, typically to column 10.[11][12] Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[11]

-

-

Inoculation and Incubation:

-

Determination of MIC:

Mandatory Visualizations

Mechanism of Action of Sulfonamides

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is essential for the synthesis of folic acid in bacteria.[4]

Caption: Competitive inhibition of dihydropteroate synthase by this compound.

Experimental Workflow for Broth Microdilution

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for the broth microdilution MIC determination method.

References

- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 3. scispace.com [scispace.com]

- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. benchchem.com [benchchem.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Sulfabenzamide Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfabenzamide, a sulfonamide antibacterial agent, and its derivatives have garnered significant interest beyond their traditional antimicrobial applications. This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential therapeutic applications of this compound derivatives. We delve into their established antibacterial mechanism and emerging roles as anticancer, anti-inflammatory, and antiviral agents. This document summarizes key quantitative data, provides detailed experimental protocols for their synthesis and evaluation, and visualizes the complex biological pathways they modulate.

Introduction

Sulfonamides were among the first synthetic antimicrobial agents to be widely used and continue to be a cornerstone in medicinal chemistry.[1][2] this compound, or N-sulfanilylbenzamide, is a member of this class, traditionally used topically, often in combination with other sulfas, for bacterial infections.[3][4] The core chemical structure of sulfonamides, characterized by a sulfonyl group linked to an amine, provides a versatile scaffold for the development of a wide array of therapeutic agents.[5][6] Recent research has expanded the potential applications of sulfonamide derivatives to include anticancer, carbonic anhydrase inhibition, and anti-angiogenic activities, making them a subject of intense investigation in drug discovery and development.[2][7][8]

Chemical Properties and Synthesis

This compound is a white to off-white solid with the molecular formula C₁₃H₁₂N₂O₃S and a molecular weight of 276.31 g/mol .[9]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from acetanilide. The first part of the synthesis involves the preparation of the key intermediate, sulfanilamide.

Step 1: Synthesis of Sulfanilamide from Acetanilide [10]

-

Chlorosulfonation of Acetanilide: Dry acetanilide is reacted with chlorosulfonic acid. This electrophilic aromatic substitution introduces the chlorosulfonyl group para to the acetamido group. The reaction is typically carried out at a controlled temperature, and the mixture is then poured into cold water to precipitate the 4-acetamidobenzenesulfonyl chloride.

-

Amination of 4-Acetamidobenzenesulfonyl Chloride: The resulting sulfonyl chloride is then reacted with aqueous ammonia. The ammonia displaces the chloride to form 4-acetamidobenzenesulfonamide.

-

Hydrolysis of the Acetamido Group: The protective acetamido group is removed by acid hydrolysis (e.g., using dilute hydrochloric acid) to yield sulfanilamide. The product is then neutralized to precipitate the free amine.

Step 2: Synthesis of this compound from Sulfanilamide

The final step is the acylation of the sulfonamide nitrogen of sulfanilamide with benzoyl chloride.

-

To a solution of sulfanilamide in a suitable solvent (e.g., pyridine or aqueous sodium hydroxide), benzoyl chloride is added portion-wise with stirring.

-

The reaction mixture is stirred for a period to allow for the formation of N-sulfanilylbenzamide (this compound).

-

The product is then isolated by precipitation, filtration, and can be purified by recrystallization.

Potential Applications and Biological Activities

While this compound's primary established use is as an antibacterial agent, its derivatives are being explored for a multitude of other therapeutic applications.

Antibacterial Activity

The antibacterial action of sulfonamides is well-established. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[11] Bacteria require folic acid for the synthesis of nucleic acids and certain amino acids. Since mammalian cells obtain folic acid from the diet, this pathway is a selective target for antibacterial therapy.[11]

Table 1: Antibacterial Activity of Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound metal complexes | Gram-positive and Gram-negative strains | 1000 - 2000 | [12] |

| Sulfonamide derivative I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [13] |

| Sulfonamide derivative II | Staphylococcus aureus (clinical isolates) | 32 - 512 | [13] |

| Sulfonamide derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [13] |

| Sulfonamide derivatives 1b-d | Staphylococcus aureus ATCC 25923 | 64 | |

| Sulfonamide derivative 1a | Staphylococcus aureus ATCC 25923 | 256 |

Anticancer Activity

A growing body of evidence suggests that this compound and its derivatives possess significant anticancer properties. Their mechanisms of action are multifaceted and include the inhibition of carbonic anhydrases, induction of cell cycle arrest, and promotion of apoptosis.[2][7]

3.2.1. Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are overexpressed in various tumors and are involved in pH regulation, which is crucial for cancer cell survival and proliferation. Sulfonamides are potent inhibitors of CAs.[2][4]

3.2.2. Cell Cycle Arrest

Sulfonamide derivatives have been shown to induce cell cycle arrest, primarily at the G1/S or G2/M phases, in various cancer cell lines.[7][14] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some derivatives have been shown to downregulate cyclin D1 and CDK4, and upregulate the CDK inhibitor p21.[8][15]

3.2.3. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been reported to increase the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[16] The activation of the intrinsic apoptotic pathway often involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates caspase-3.[17][18] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8, which can also activate caspase-3.[17][19]

Table 2: Anticancer Activity of this compound and its Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sulfonamide derivatives | MDA-MB-468 (Breast Cancer) | < 30 | [11] |

| Sulfonamide derivatives | MCF-7 (Breast Cancer) | < 128 | [11] |

| Sulfonamide derivatives | HeLa (Cervical Cancer) | < 360 | [11] |

| Cyclic sulfamide 18 | A549 (Lung Cancer) | 50% growth inhibition at 1 µM after 36h | [2] |

| 1,2,4-Triazine sulfonamide derivative MM131 | DLD-1 (Colon Cancer) | 1.7 | [20] |

| 1,2,4-Triazine sulfonamide derivative MM131 | HT-29 (Colon Cancer) | 5.65 | [20] |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sulfonamide derivatives have been shown to inhibit angiogenesis, in part by suppressing the expression of key factors like vascular endothelial growth factor (VEGF) and integrins.[20][21] VEGF is a potent mitogen for endothelial cells and plays a central role in angiogenesis.[1] Integrins are cell surface receptors that are crucial for endothelial cell migration and tube formation.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of Sulfanilamide[10]

-

Materials: Acetanilide, chlorosulfonic acid, aqueous ammonia, hydrochloric acid.

-

Procedure:

-

Place 2.7 g of dry acetanilide in a dry 50 mL round-bottom flask.

-

In a fume hood, add 8.0 mL of chlorosulfonic acid to a dropping funnel and slowly add it to the acetanilide with stirring.

-

After the addition is complete, heat the mixture in a water bath at 60-70°C for 10 minutes to complete the reaction.

-

Allow the reaction mixture to cool and then carefully pour it into a beaker containing crushed ice.

-

Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

-

Immediately transfer the crude product to a flask and add 15 mL of concentrated aqueous ammonia. Stir the mixture to form the sulfonamide.

-

Heat the mixture in a boiling water bath for 5 minutes.

-

Cool the mixture in an ice bath and collect the 4-acetamidobenzenesulfonamide by vacuum filtration.

-

To hydrolyze the amide, add the product to a flask with dilute hydrochloric acid (twice the weight of the product).

-

Heat the mixture to boiling for 10-15 minutes.

-

Allow the solution to cool, and if any precipitate forms, filter it.

-

To the filtrate, add a solution of sodium bicarbonate until the solution is alkaline to precipitate the sulfanilamide.

-

Collect the sulfanilamide by vacuum filtration and recrystallize from hot water.

-

MTT Assay for Cytotoxicity[7]

-

Materials: Human cancer cell lines (e.g., MDA-MB-468, MCF-7, HeLa), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, this compound derivative stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Culture cancer cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of the this compound derivative in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48 or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

-

Carbonic Anhydrase Inhibition Assay[4]

-

Materials: Bovine cytosolic carbonic anhydrase isozyme II (bCA II), Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂), p-nitrophenyl acetate (substrate), this compound derivative, 96-well plate, spectrophotometer.

-

Procedure:

-

Prepare solutions of the this compound derivative at various concentrations.

-

In a 96-well plate, add 60 µL of Tris-sulfate buffer, 10 µL of the test compound solution, and 10 µL of bCA II enzyme solution.

-

Pre-incubate the mixture for 15 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of p-nitrophenyl acetate solution.

-

Measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.

-

Calculate the percentage of inhibition for each concentration of the derivative and determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

-

Materials: Cancer cells, culture medium, this compound derivative, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Treat cells with the this compound derivative for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

In Vitro Angiogenesis (Tube Formation) Assay[3][5][7][9][23]

-

Materials: Human Umbilical Vein Endothelial Cells (HUVECs), Endothelial Cell Growth Medium (EGM), Matrigel (growth factor-reduced), 96-well plate, this compound derivative.

-

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EGM at a concentration of 2 x 10⁵ cells/mL.

-

Treat the HUVEC suspension with various concentrations of the this compound derivative.

-

Seed 100 µL of the cell suspension (2 x 10⁴ cells) onto the solidified Matrigel in each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualize the formation of capillary-like tube structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

-

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their modulation of key signaling pathways.

Antibacterial Mechanism

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Anticancer Mechanisms

Caption: Apoptosis induction pathways modulated by this compound derivatives.

Caption: G1 phase cell cycle arrest induced by this compound derivatives.

Anti-Angiogenic Mechanism

Caption: Inhibition of angiogenesis by this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. While their role as antibacterial agents is well-established, their potential as anticancer and anti-angiogenic agents is a rapidly evolving field of research. The ability of these compounds to modulate multiple signaling pathways underscores their therapeutic potential. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of their precise molecular mechanisms of action will be crucial for the development of novel and effective therapies based on the this compound scaffold. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of these promising therapeutic agents.

References

- 1. Inhibition of vascular endothelial growth factor-induced angiogenesis suppresses tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Specificity in the Susceptibilities of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus Clinical Isolates to Six Metal Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Intestinal cell cycle regulations. Interactions of cyclin D1, Cdk4, and p21Cip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. One-Step Synthesis of Sulfonamides from N-Tosylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulfonamide derivative, E7820, is a unique angiogenesis inhibitor suppressing an expression of integrin alpha2 subunit on endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Sulfabenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfabenzamide is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs. It is often utilized in topical formulations, frequently in combination with other sulfonamides such as sulfathiazole and sulfacetamide, for the treatment of bacterial infections.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, and available data on its absorption, distribution, metabolism, and excretion. While specific quantitative pharmacokinetic data for this compound is limited in publicly available literature, this guide consolidates the known information and provides context based on the broader class of sulfonamide antibiotics.

Pharmacodynamics: Inhibition of Folic Acid Synthesis

The primary pharmacodynamic effect of this compound, like other sulfonamides, is its bacteriostatic action against a wide range of gram-positive and some gram-negative bacteria.[][6] This is achieved through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[7][8]

Mechanism of Action

Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[9] A critical step in this pathway is the conversion of para-aminobenzoic acid (PABA) to 7,8-dihydropteroate, a reaction catalyzed by DHPS.[8] Sulfonamides, including this compound, are structural analogs of PABA.[9] This structural similarity allows them to bind to the active site of DHPS, thereby acting as competitive inhibitors and preventing the utilization of PABA.[9] The resulting depletion of folic acid precursors halts bacterial growth and replication.[][6] Mammalian cells are not affected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet, making DHPS a selective target for antimicrobial therapy.[7]

Signaling Pathway: Folic Acid Synthesis Inhibition

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by this compound.

Pharmacokinetics: A Class-Wide Perspective

Detailed pharmacokinetic parameters for this compound are not extensively documented in scientific literature. Much of the available information is qualitative or pertains to the sulfonamide class as a whole.

Absorption

This compound is primarily administered topically, often as a vaginal cream in combination with other sulfonamides.[2][3][10] It is understood that sulfonamides can be absorbed from the vaginal mucosa, which necessitates the same precautions as with oral administration.[2] However, the rate and extent of systemic absorption of this compound following topical application have not been quantitatively determined. For sulfonamides in general, oral absorption is often rapid and extensive.[11]

Distribution

Once absorbed, sulfonamides are generally well-distributed throughout the body.[11] A significant factor influencing their distribution is binding to plasma proteins, primarily albumin.[12][13][14] The extent of protein binding varies among different sulfonamides and can impact their availability to exert a therapeutic effect and their rate of elimination.[15] Specific data on the plasma protein binding percentage for this compound is not available.

Metabolism

The metabolism of sulfonamides predominantly occurs in the liver.[11] The primary metabolic pathways for many sulfonamides include N4-acetylation and hydroxylation.[16] Acetylation is a major route of metabolism for some sulfonamides.[16] The specific metabolic fate of this compound has not been detailed in the available literature.

Excretion

The primary route of excretion for sulfonamides and their metabolites is via the kidneys.[11]

Quantitative Pharmacokinetic Data

Due to the lack of specific data for this compound, the following table presents pharmacokinetic parameters for other related sulfonamides to provide a general context for the drug class. It is crucial to note that these values should not be directly extrapolated to this compound.

| Parameter | Sulfathiazole | Sulfamethazine | Sulfacetamide |

| Route of Administration | Intramuscular | Intravenous | Topical/Oral |

| Bioavailability (%) | 92 ± 4 (IM, pigs)[17] | 101 ± 7 (IM, pigs)[17] | N/A |

| Elimination Half-life (t½) | 9.0 ± 1.6 h (IV, pigs)[17] | 9.8 ± 0.6 h (IV, pigs)[17] | 7 - 12.8 hours |

| Plasma Protein Binding (%) | N/A | ~90% (lowered to 60% for hydroxylated metabolite)[16] | N/A |

N/A: Not Available in the reviewed sources.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

A common method to determine the inhibitory activity of sulfonamides like this compound against DHPS is a continuous spectrophotometric coupled enzyme assay.[18][19][20]

Principle: The activity of DHPS is measured indirectly by coupling its product, 7,8-dihydropteroate, to the dihydrofolate reductase (DHFR) reaction. DHFR reduces 7,8-dihydropteroate to 7,8-tetrahydrofolate using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[18]

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

NADPH

-

This compound (or other inhibitor) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT)[19]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume (e.g., 2 µL) of the this compound dilutions to the appropriate wells of a 96-well plate. Control wells should contain DMSO only.[18]

-

Prepare an "Enzyme Mix" containing DHPS and DHFR in the assay buffer. Add this mix to all wells.[18]

-

Pre-incubate the plate at 37°C for a short period (e.g., 5 minutes).[18]

-

Initiate the reaction by adding a pre-warmed "Substrate Mix" containing PABA, DHPP, and NADPH.[18]

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time.[18]

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each this compound concentration and plot the data to calculate the IC50 value.[18]

Experimental Workflow: DHPS Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against DHPS.

General Protocol for Pharmacokinetic (ADME) Studies

While a specific protocol for this compound is not available, a general approach for conducting human radiolabeled absorption, distribution, metabolism, and excretion (ADME) studies can be described.[21]

Objective: To quantitatively determine the absorption, distribution, metabolism, and excretion of a drug.

Methodology:

-

Radiolabeling: Synthesize the drug with a radioactive isotope, typically ¹⁴C.

-

Dosing: Administer a single dose of the radiolabeled drug to healthy volunteers.[21]

-

Sample Collection: Collect blood, plasma, urine, and feces at predetermined time points.[21]

-

Analysis:

-

Total Radioactivity: Measure the total radioactivity in all samples to determine mass balance and routes and rates of excretion.

-

Metabolite Profiling: Use chromatographic techniques (e.g., HPLC) coupled with radiometric detection to separate and quantify the parent drug and its metabolites in plasma and excreta.

-

Metabolite Identification: Use mass spectrometry (e.g., LC-MS/MS) to identify the chemical structures of the metabolites.

-

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Conclusion

This compound is a sulfonamide antibiotic with a well-established pharmacodynamic mechanism of action: the competitive inhibition of bacterial dihydropteroate synthase. This selective targeting of a key enzyme in the bacterial folic acid synthesis pathway forms the basis of its therapeutic effect. However, a comprehensive understanding of its pharmacokinetics is hampered by a lack of specific quantitative data in the public domain. While it is known to be used topically and can be absorbed systemically, key parameters such as its bioavailability, plasma protein binding, and metabolic fate have not been fully elucidated. Future research focusing on detailed ADME studies of this compound would be invaluable for optimizing its clinical use and for the development of new sulfonamide-based therapies. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. This compound | C13H12N2O3S | CID 5319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sultrin (Sulfathiazole, Sulfacetamide and this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 6. picmonic.com [picmonic.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. scispace.com [scispace.com]

- 13. Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. THE BINDING OF SULFONAMIDE DRUGS BY PLASMA PROTEINS. A FACTOR IN DETERMINING THE DISTRIBUTION OF DRUGS IN THE BODY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Sulfabenzamide Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of antimicrobial resistance and the persistent need for more effective anticancer agents have catalyzed the exploration of novel therapeutic compounds. Among these, metal complexes of sulfonamide derivatives, particularly sulfabenzamide, have emerged as a promising frontier in medicinal chemistry. The coordination of metal ions with this compound has been shown to significantly enhance its biological activity, opening new avenues for drug design and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and profound biological activities of this compound metal complexes, presenting key data, experimental methodologies, and mechanistic insights to aid researchers in this dynamic field.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

This compound, a well-established sulfonamide, functions by competitively inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] The chelation of metal ions to the this compound molecule often leads to a notable potentiation of its antibacterial and antifungal effects. This enhancement is attributed to several factors, including increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes, and the intrinsic antimicrobial properties of the coordinated metal ion.[1]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values for various this compound metal complexes against common bacterial and fungal strains.

| Metal Complex | Metal Ion | Test Organism | MIC (µg/mL) | Reference |

| [M(SBZ)₂] | Various | Gram-positive & Gram-negative bacteria | 1000 - 2000 | [2] |

| Zn(II)-Sulfamethoxazole | Zn(II) | Gram-positive & Gram-negative bacteria | 125 - 2000 | [2] |

Note: SBZ denotes this compound. Data for other sulfonamide complexes are included for comparative purposes, highlighting the general trend of enhanced activity upon metal complexation.

Anticancer Activity: A New Frontier in Oncology

The anticancer potential of sulfonamide metal complexes is a rapidly evolving area of research.[3] While specific data for this compound complexes against a wide range of cancer cell lines is still emerging, studies on analogous sulfonamide complexes have demonstrated significant cytotoxic activity.[4] The proposed mechanisms of action include the induction of apoptosis, inhibition of key enzymes like carbonic anhydrase, and interaction with DNA, leading to the disruption of cellular replication.[4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC₅₀) value is a standard measure of a drug's cytotoxicity against cancer cell lines. The table below presents IC₅₀ values for various sulfonamide metal complexes, providing a comparative landscape for the potential efficacy of this compound analogues.

| Metal Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nickel Complex | MCF-7 | Lower than other tested metals | [4] |

| Complex 5 (Manganese) | A549, MCF-7 | More active than cisplatin | [4] |

| Complex 18 | MDA-MB-231 | Higher activity than cisplatin | [4] |

Note: The specific sulfonamide ligand in these complexes varies. These data are presented to illustrate the general anticancer potential of this class of compounds.

Experimental Protocols: A Guide for the Bench Scientist

Reproducible and rigorous experimental design is the cornerstone of drug discovery. This section provides detailed methodologies for the synthesis of this compound metal complexes and the evaluation of their biological activities.

Synthesis of this compound Metal Complexes

A general and adaptable method for the synthesis of this compound metal complexes is as follows:

-

Ligand Solution Preparation: Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal salt (e.g., chloride or acetate salts of Cu(II), Zn(II), Ni(II), Co(II)) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the this compound solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically 1:2.

-

Reflux: Heat the reaction mixture under reflux for a specified period, generally ranging from 2 to 6 hours, to ensure the completion of the reaction.

-

Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. The resulting colored precipitate of the metal complex is then collected by filtration.

-

Washing and Drying: Wash the isolated complex with the solvent to remove any unreacted starting materials and then dry it under vacuum.

Characterization of the synthesized complexes is typically performed using techniques such as FT-IR, UV-Vis, ¹H NMR spectroscopy, and elemental analysis to confirm the coordination of the metal to the this compound ligand.[5][6]

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[7][8][9]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution or broth.

-

Seeding of Agar Plates: Uniformly spread the microbial suspension over the surface of a solidified Mueller-Hinton agar plate to create a lawn of bacteria.

-

Well Creation: Aseptically punch wells of a specific diameter (e.g., 6-8 mm) into the agar using a sterile cork borer.

-

Application of Test Compounds: Carefully add a defined volume of the dissolved this compound metal complex solution (at a known concentration) into the wells. A solvent control should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of potential anticancer compounds.[10][11][12]

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound metal complexes and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control cells to determine the IC₅₀ value.

Visualizing the Science: Workflows and Mechanisms

Diagrammatic representations of experimental workflows and proposed mechanisms of action can significantly enhance understanding. The following diagrams were generated using the DOT language of Graphviz.

References

- 1. Sulfonamides complexed with metals as mycobacterial biofilms inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of sulfamethoxazole and this compound metal complexes; evaluation of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Antimicrobial Activities of Sulfadiazine Schiff Base and Phenyl Dithiocarbamate Mixed Ligand Metal Complexes [scirp.org]

- 7. botanyjournals.com [botanyjournals.com]

- 8. chalcogen.ro [chalcogen.ro]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to Sulfabenzamide Research in Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfabenzamide is a sulfonamide antimicrobial agent that has seen use in veterinary medicine. As a member of the sulfa drug class, its primary mechanism of action is the inhibition of folic acid synthesis in bacteria and some protozoa, leading to a bacteriostatic effect. While its historical use is acknowledged, comprehensive, publicly available research detailing its specific applications, pharmacokinetics, and efficacy in various animal species is notably limited in contemporary scientific literature. This guide provides an in-depth overview of the core principles of sulfonamides, drawing on available information for this compound and supplementing with data from closely related compounds to offer a foundational understanding for research and development professionals. The document highlights the established mechanism of action, general pharmacokinetic properties of the sulfonamide class, and analytical methodologies for residue detection. It also underscores the significant gaps in the specific research data for this compound, presenting an opportunity for further investigation in veterinary drug development.

Core Concepts of Sulfonamides in Veterinary Medicine

Sulfonamides, including this compound, are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria and certain protozoa. By mimicking the substrate para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. This disruption of the folate pathway inhibits the growth and replication of susceptible microorganisms.[1][2][3]

Mechanism of Action: Dihydropteroate Synthase Inhibition

The signaling pathway below illustrates the mechanism of action of sulfonamides.

Applications in Veterinary Medicine

Coccidiosis in Poultry

Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species, has been a primary target for sulfonamide therapy in poultry.[4] Drugs like sulfamethazine and sulfadimethoxine have been used to control outbreaks.[4][6] It is plausible that this compound has been used in similar capacities, but specific dosage regimens and efficacy data from controlled studies are not documented in the available literature.

Pharmacokinetics of Sulfonamides

The pharmacokinetic properties of sulfonamides can vary significantly between different sulfonamides and across animal species.[8] Generally, they are well-absorbed orally and distribute throughout the body. Metabolism primarily occurs in the liver, and excretion is mainly through the kidneys.

Table 1: General Pharmacokinetic Parameters of Select Sulfonamides in Swine

| Parameter | Sulfamethazine | Sulfadiazine | Sulfadimethoxine | Sulfamethoxazole |

| Elimination Half-life (t½) | ~10-20 hours | ~3.7 hours | ~14.8 hours | ~2.2 hours |

| Volume of Distribution (Vd) | 0.77 L/kg | 0.3 L/kg | 0.13 L/kg | 0.48 L/kg |

| Clearance (Cl) | 0.054 L/kg/h | 0.12 L/kg/h | 0.015 L/h/kg | 0.21 L/kg/h |

| Oral Bioavailability | ~90% | - | - | - |

| Note: Data for this compound is not available. The values presented are for other commonly used sulfonamides in swine and are for comparative purposes.[1][8][9][10] |

Analytical Methodologies for Residue Detection

The use of sulfonamides in food-producing animals necessitates reliable methods for detecting drug residues in edible tissues to ensure food safety. Maximum Residue Limits (MRLs) have been established by regulatory bodies to protect consumers.[11][12] High-performance liquid chromatography (HPLC) is a common technique for the detection and quantification of sulfonamide residues.[11]

Experimental Protocol: HPLC for Sulfonamide Residue Analysis

The following is a generalized protocol for the extraction and analysis of sulfonamide residues from animal tissues.

Table 2: HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Description |

| Column | Octadecylsilanized (C18) silica gel, 3.0 mm ID x 150 mm, 3 µm particle size |

| Mobile Phase | Gradient of acetonitrile and 0.05% trifluoroacetic acid in water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |

| Note: This is a general method; specific parameters may need optimization for this compound.[11] |

Toxicology and Safety

The toxicological profile of this compound is not well-documented in publicly available literature. For sulfonamides in general, potential adverse effects can include hypersensitivity reactions, crystalluria, and in some cases, hematological disorders.[5] Safety data sheets for this compound often lack specific LD50 values for veterinary species.[13]

Table 3: Available Toxicological Data for this compound

| Parameter | Value | Species | Route |

| LD50 (Oral) | No information available | Rat | - |

| LD50 (Oral) | No information available | Mouse | - |

| LD50 (Dermal) | No information available | Rabbit | - |

| Source: Spectrum Chemical Safety Data Sheet.[13] |

Conclusion and Future Directions

This compound remains a compound with acknowledged but poorly documented use in veterinary medicine. While its mechanism of action is understood within the broader context of sulfonamides, a significant dearth of specific data on its pharmacokinetics, clinical efficacy, and safety in target animal species presents a challenge for its modern application and regulatory assessment. The information provided in this guide, largely extrapolated from the sulfonamide class, should serve as a foundation for further research. Future studies should focus on:

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing the absorption, distribution, metabolism, and excretion profiles of this compound in key veterinary species such as poultry, cattle, and swine.

-

Clinical Efficacy Trials: Conducting controlled studies to evaluate the efficacy of this compound for specific indications, such as coccidiosis and bacterial enteritis, and to determine optimal dosage regimens.

-

Toxicology Studies: Performing acute and chronic toxicity studies to establish a comprehensive safety profile and determine LD50 values in relevant species.

-

Residue Depletion Studies: Investigating the depletion of this compound residues in edible tissues to establish appropriate withdrawal times for food-producing animals.

Addressing these research gaps is crucial for the potential development and responsible use of this compound in contemporary veterinary medicine.

References

- 1. Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aavpt.org [aavpt.org]

- 3. fao.org [fao.org]

- 4. History of Sulfonamides - Improve Veterinary Education US [improveinternational.com]

- 5. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 6. bqa.unl.edu [bqa.unl.edu]

- 7. This compound [drugcentral.org]

- 8. Sulfamethazine water medication pharmacokinetics and contamination in a commercial pig production unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrumchemical.com [spectrumchemical.com]

Sulfabenzamide: A Technical History and Developmental Overview

Abstract

Sulfabenzamide, a member of the historic sulfonamide class of antimicrobials, represents a key development in the quest for synthetic agents to combat bacterial infections. This technical guide provides an in-depth exploration of the history, mechanism of action, and developmental trajectory of this compound. While it shares a common heritage and mechanism with the broader sulfa drug family, its specific applications and antimicrobial profile possess unique characteristics. This document details the foundational discovery of sulfonamides, the specific biochemical pathways inhibited by this compound, and the experimental protocols used to characterize its activity. Quantitative data on its antimicrobial spectrum are presented, and key experimental workflows are visualized to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The dawn of the antimicrobial era was heralded not by naturally derived antibiotics, but by synthetic compounds: the sulfonamides.[1] These drugs were the first to provide effective systemic treatment against bacterial infections, fundamentally changing the landscape of medicine.[1] this compound (N¹-benzoyl-sulfanilamide) is a derivative of sulfanilamide, the core active moiety of the sulfonamide class.[2] It functions as an antibacterial and antimicrobial agent, often utilized in combination with other sulfonamides like sulfathiazole and sulfacetamide for topical applications, particularly in treating bacterial vaginosis.[3][4] This guide traces the development of this compound from the initial discovery of its parent compounds to its specific applications, providing detailed technical information on its mechanism, synthesis, and evaluation.

Historical Development of Sulfonamides